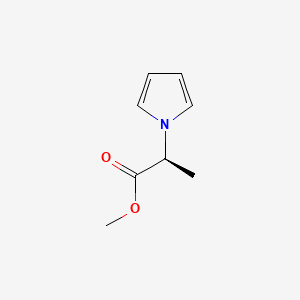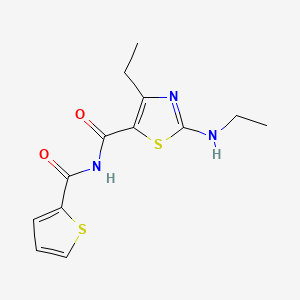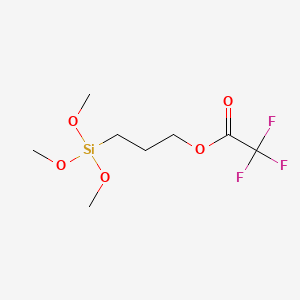
3-Trifluoroacetoxypropyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Trifluoroacetoxypropyltrimethoxysilane” is a chemical compound with the molecular formula C8H15F3O5Si . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Trifluoroacetoxypropyltrimethoxysilane” consists of 8 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 5 oxygen atoms, and 1 silicon atom . The exact structure can be determined using techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
“3-Trifluoroacetoxypropyltrimethoxysilane” has a molecular weight of 276.28 . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined using standard laboratory techniques .
Applications De Recherche Scientifique
Polymer Materials : The epoxy monomer 3-glycidoxypropyltrimethoxysilane has been utilized to create epoxy–silica materials, which are characterized by high cross-linking and potential application in restoration materials. These materials exhibit significant thermal stability and are suitable for restoration purposes due to their unique structural properties (Cardiano et al., 2002).
Sol-Gel Chemistry : Studies on the sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in basic aqueous solutions have revealed the formation of open hybrid silica cages. These structures can have applications in material science, particularly in designing new types of hybrid materials (Innocenzi et al., 2009).
Composite Materials : The use of 3-glycidoxypropyltrimethoxysilane-modified nanoclay in unidirectional basalt fiber/epoxy composites has shown to significantly enhance their mechanical properties. This application is crucial in the development of advanced composite materials (Khosravi & Eslami‐Farsani, 2016).
Textile Industry : The use of 3-glycidoxypropyltriethoxysilane-based organic-inorganic coatings on textile fabrics has shown to improve their mechanical properties and resistance without cytotoxic effects. This application is significant in the textile industry for developing functional and durable fabrics (Plutino et al., 2017).
Biomedical Applications : The creation of thin films of 3-aminopropyltrimethoxysilane has implications in the biomedical field, particularly in enhancing adhesion between silica substrates and organic or metallic materials. This technology is crucial for advanced biomedical devices and lab-on-a-chip applications (Howarter & Youngblood, 2006).
Surface Chemistry : The development of hybrid films from 3-glycidoxypropyltrimethoxysilane allows for tailoring of coating surfaces, opening up new applications in biomaterials as functional interfaces for cells and enzymes (Carboni et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPNDCFRSIOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694815 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoroacetoxypropyltrimethoxysilane | |
CAS RN |
120404-60-6 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


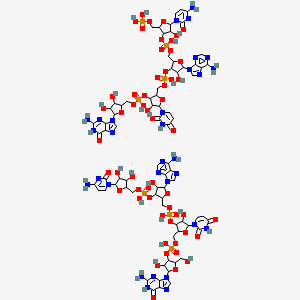
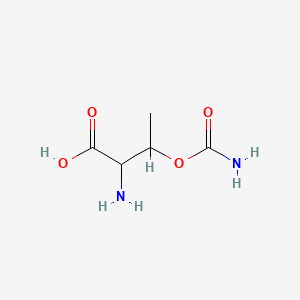
![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)
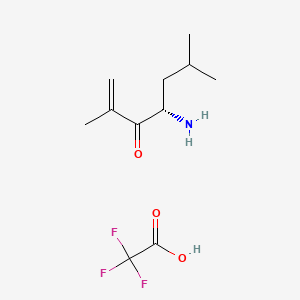
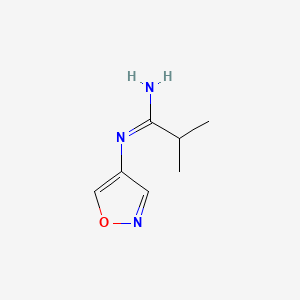
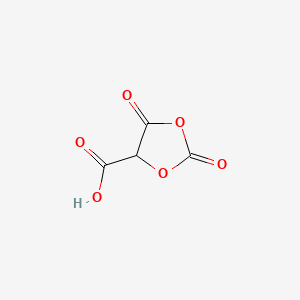
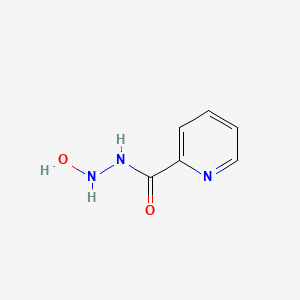
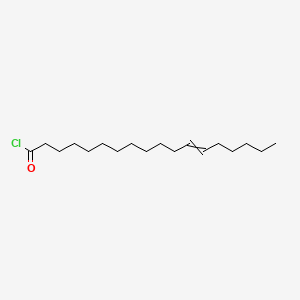
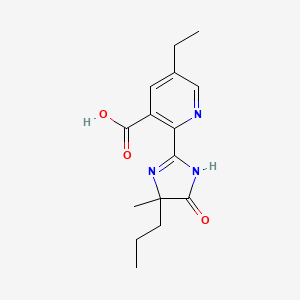
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
